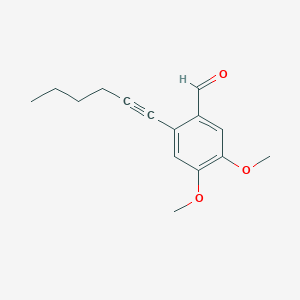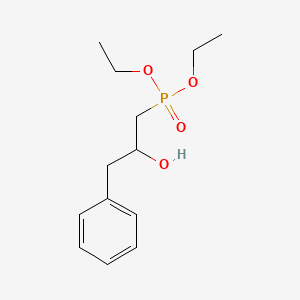
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of chloro, methyl, and sulfonamide groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide can be achieved through a multi-step process involving several key reactions:
Chlorination: Introduction of the chlorine atom to the benzene ring using chlorination with Cl₂/FeCl₃.
Friedel-Crafts Acylation: Introduction of the propyl group through Friedel-Crafts acylation with CH₃CH₂COCl/AlCl₃ followed by reduction with H₂/Pd.
Sulfonation: Introduction of the sulfonic acid group using sulfonation with SO₃/H₂SO₄.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-chloro-4-methylbenzene: A simpler benzene derivative with only chloro and methyl groups.
4-chloro-1-methylbenzene: Another benzene derivative with similar substituents but different positions.
Uniqueness
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide is unique due to the presence of both sulfonamide groups and the specific arrangement of substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H25ClN2O4S2 |
|---|---|
Poids moléculaire |
397.0 g/mol |
Nom IUPAC |
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C15H25ClN2O4S2/c1-10(2)8-17-23(19,20)14-7-15(13(16)6-12(14)5)24(21,22)18-9-11(3)4/h6-7,10-11,17-18H,8-9H2,1-5H3 |
Clé InChI |
JVQFHRAWPRZWSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C)S(=O)(=O)NCC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


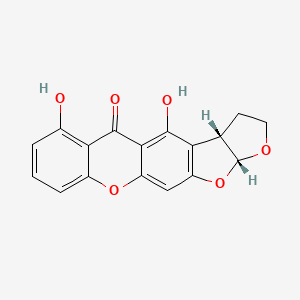
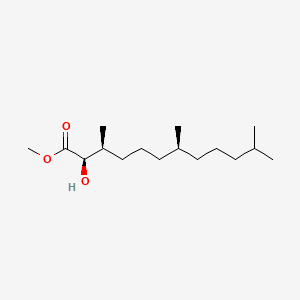
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

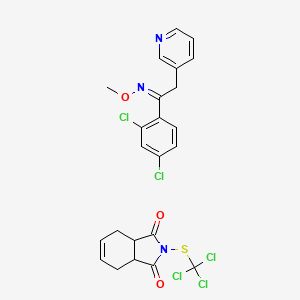

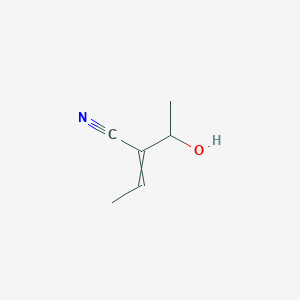
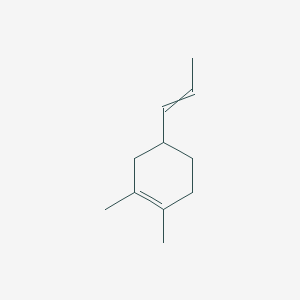
![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)

